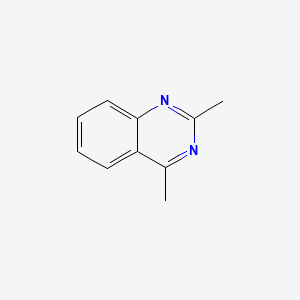

2,4-Diméthylquinazoline

Vue d'ensemble

Description

2,4-Dimethylquinazoline (2,4-DMQ) is a heterocyclic organic compound that belongs to the class of quinazolines. It is a colorless, crystalline solid with a molecular weight of 174.22 g/mol and a melting point of 179-181°C. 2,4-DMQ is a synthetic compound with a wide range of applications in the scientific research world. It has been used as a starting material for the synthesis of various heterocyclic compounds and has been used as a reagent in organic reactions.

Applications De Recherche Scientifique

Synthèse assistée par micro-ondes

L'irradiation par micro-ondes (MWI) a été appliquée dans différentes transformations organiques pour obtenir la formation rapide des composés souhaités en raison des effets thermiques/cinétiques . La synthèse de dérivés de quinazoline et de quinazolinone, y compris la 2,4-diméthylquinazoline, a été réalisée et rapportée au cours des deux dernières décennies .

Applications biologiques

Les dérivés de quinazoline et de quinazolinone ont suscité un intérêt considérable en raison de leurs activités biopharmaceutiques larges et distinctes . Ils sont considérés comme des produits chimiques remarquables pour la synthèse de diverses molécules ayant une signification physiologique et une utilisation pharmacologique .

Applications antioxydantes et anticancéreuses

Les dérivés de quinazolinone et de quinazoline, y compris la this compound, ont montré des propriétés antioxydantes et anticancéreuses prometteuses . Ils ont été étudiés en tant que molécules médicamenteuses potentielles pour ces applications .

Applications antibactériennes

En raison de l'émergence de souches bactériennes résistantes aux médicaments, il existe un besoin croissant de développer de nouveaux antibiotiques . Les quinazolinones, telles que la this compound, ont montré des propriétés antimicrobiennes prometteuses et ont été étudiées en tant que nouveaux antibiotiques potentiels .

Applications anti-inflammatoires et anticonvulsivantes

Les quinazolinones ont montré des activités anti-inflammatoires et anticonvulsivantes . Ils ont été étudiés pour leur utilisation potentielle dans le traitement de l'inflammation et des convulsions .

Activité inhibitrice de l'α-glucosidase

La 2-(4-bromophényl)-quinazolin-4(3H)-one et la 2-(4-chlorophényl)-quinazolin-4(3H)-one, qui sont des dérivés de la quinazolinone, ont montré une activité inhibitrice de l'α-glucosidase . Ceci suggère des applications potentielles de la this compound dans le traitement de maladies telles que le diabète .

Orientations Futures

While specific future directions for 2,4-Dimethylquinazoline were not found in the retrieved sources, quinazoline derivatives in general are of significant interest in medicinal chemistry research due to their wide range of biological activities . Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases .

Mécanisme D'action

Target of Action

The primary target of 2,4-Dimethylquinazoline is 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a non-heme iron-dependent oxygenase that exists in most aerobic organisms . It has been identified as one of the most significant targets in herbicide discovery for resistant weed control .

Mode of Action

2,4-Dimethylquinazoline interacts with its target, HPPD, and inhibits its function . One compound, a quinazoline derivative, displayed excellent potency against AtHPPD, with an IC50 value of 84 nM . This compound formed a bidentate chelating interaction with the metal ion and a π−π stacking interaction with Phe381 and Phe424 .

Biochemical Pathways

The inhibition of HPPD results in the blockage of the natural tyrosine physiological metabolism, which, in turn, results in the obstruction of photosynthesis in plants and plant death with bleaching symptoms . The 6-iodo substituted 2,4-dimethylquinazoline 3-oxide exhibited significant inhibitory activity against LOX-5 with an IC50 value of 12.6 ± 0.42 µM .

Result of Action

The result of 2,4-Dimethylquinazoline’s action is the inhibition of HPPD, leading to the obstruction of photosynthesis in plants. This results in plant death with bleaching symptoms . The compound also exhibits significant inhibitory activity against LOX-5 .

Analyse Biochimique

Biochemical Properties

2,4-Dimethylquinazoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been found to interact with several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid. The compound exhibits inhibitory effects on COX-1, COX-2, and LOX-5 enzymes, thereby influencing the production of prostaglandins and leukotrienes . These interactions suggest that 2,4-Dimethylquinazoline may have anti-inflammatory properties.

Cellular Effects

2,4-Dimethylquinazoline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of protein kinases, which play a crucial role in cell signaling. By inhibiting specific kinases, 2,4-Dimethylquinazoline can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses . Additionally, the compound has been observed to affect cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of 2,4-Dimethylquinazoline involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of COX and LOX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins and leukotrienes . This inhibition reduces the inflammatory response. Furthermore, 2,4-Dimethylquinazoline can interact with protein kinases, leading to changes in their activity and subsequent alterations in gene expression . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethylquinazoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2,4-Dimethylquinazoline can maintain its inhibitory effects on COX and LOX enzymes, leading to sustained anti-inflammatory activity. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of 2,4-Dimethylquinazoline vary with different dosages in animal models. At low to moderate doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, 2,4-Dimethylquinazoline can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage lead to toxic outcomes. These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

2,4-Dimethylquinazoline is involved in several metabolic pathways, particularly those related to the metabolism of arachidonic acid. The compound interacts with COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 2,4-Dimethylquinazoline may affect other metabolic pathways by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 2,4-Dimethylquinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2,4-Dimethylquinazoline can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 2,4-Dimethylquinazoline is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of 2,4-Dimethylquinazoline can be modulated by its subcellular localization, as it may interact with different biomolecules in distinct cellular compartments.

Propriétés

IUPAC Name |

2,4-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYFFXPVIBDLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287112 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

703-63-9 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological relevance of 2,4-Dimethylquinazoline?

A1: 2,4-Dimethylquinazoline, along with 4-methylquinazoline, has been identified in the feces of the kissing bug Triatoma infestans [, ]. These insects are vectors for Chagas disease, a potentially fatal illness. Research suggests that these compounds, particularly in combination, act as aggregation pheromones, attracting other kissing bugs. This finding has potential implications for developing new control strategies against this disease vector. []

Q2: How effective is 2,4-Dimethylquinazoline as an attractant for Triatoma infestans?

A2: Studies using a video tracking system have demonstrated that both fifth instar nymphs and adult female Triatoma infestans exhibit significant attraction to a mixture of 2,4-Dimethylquinazoline and 4-methylquinazoline. Interestingly, adult males did not display the same level of attraction. [] This suggests a potential role for these compounds in the insect's mating or aggregation behaviors.

Q3: Beyond Triatoma infestans, has 2,4-Dimethylquinazoline been found in other organisms?

A3: Yes, 2,4-Dimethylquinazoline has also been detected in the dorsal patches of male Curaçaoan long-nosed bats (Leptonycteris curasoae) []. While the exact function in these bats is still being investigated, researchers suggest it could play a role in attracting females during mating season or even offer protection against ectoparasites due to its potential insecticidal properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)

![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)